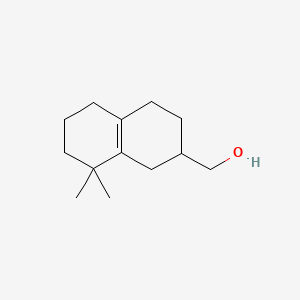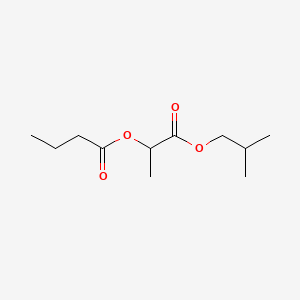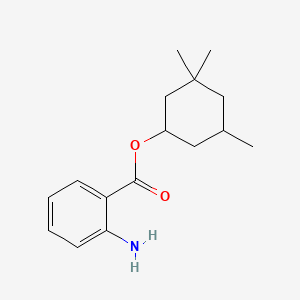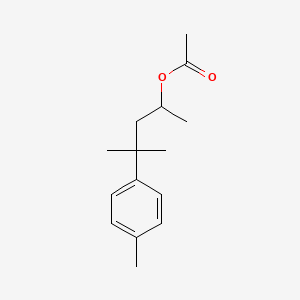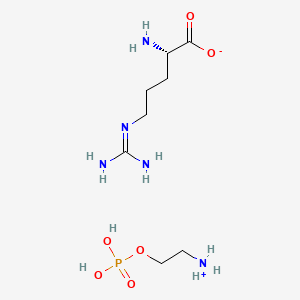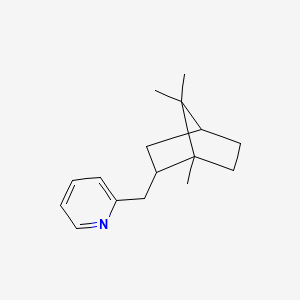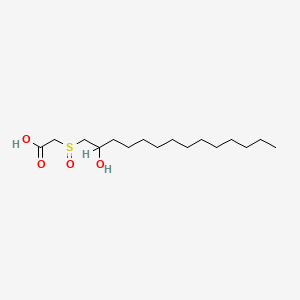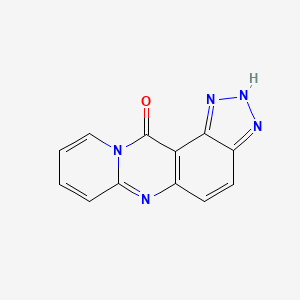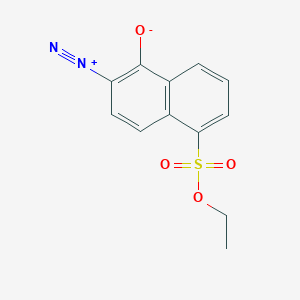
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natrium-N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinat ist eine chemische Verbindung mit der Summenformel C18H35N2NaO4 und einem Molekulargewicht von 366,47127 g/mol . Es ist bekannt für seine amphoteren Eigenschaften, d. h. es kann sowohl als Säure als auch als Base fungieren. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium-N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinat beinhaltet typischerweise die Reaktion von Glycin mit Laurinsäure und anschließender Behandlung mit Natriumhydroxid. Die Reaktionsbedingungen umfassen oft:
Temperatur: Moderate Temperaturen um 60-80°C.
Lösungsmittel: Wasserige oder organische Lösungsmittel wie Ethanol.
Katalysatoren: Säure- oder Basenkatalysatoren, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Rohstoffe: Glycin, Laurinsäure und Natriumhydroxid.
Ausrüstung: Reaktoren, Mischer und Reinigungsanlagen.
Reinigung: Techniken wie Kristallisation oder Destillation, um die reine Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Natrium-N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen, um einfachere Amine zu bilden.
Substitution: Nucleophile Substitutionsreaktionen, um funktionelle Gruppen zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Wasser, Ethanol und andere organische Lösungsmittel.
Hauptprodukte
Oxidationsprodukte: Oxide und Hydroxide.
Reduktionsprodukte: Amine und Alkohole.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Natrium-N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Tensid und Emulgator in chemischen Reaktionen verwendet.
Biologie: Wird in Zellkulturmedien und als Stabilisator für Proteine und Enzyme eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in Medikamententrägersystemen und als Bestandteil in pharmazeutischen Formulierungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von Natrium-N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Proteine, Enzyme und Zellmembranen.
Signalwege: Moduliert die Aktivität von Enzymen und stabilisiert Proteinstrukturen durch die Bildung von Wasserstoffbrückenbindungen und ionischen Wechselwirkungen.
Wissenschaftliche Forschungsanwendungen
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in cell culture media and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate involves its interaction with various molecular targets:
Molecular Targets: Proteins, enzymes, and cell membranes.
Pathways: Modulates the activity of enzymes and stabilizes protein structures by forming hydrogen bonds and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Laurinsäurederivate: Ähnlich in der Struktur, aber unterschiedlich in den funktionellen Gruppen.
Glycinderivate: Teilen das Glycin-Rückgrat, unterscheiden sich aber in den Seitenketten und funktionellen Gruppen.
Einzigartigkeit
Natrium-N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinat ist einzigartig aufgrund seiner amphoteren Eigenschaften, die es in verschiedenen Anwendungen vielseitig einsetzbar machen. Seine Fähigkeit, sowohl als Säure als auch als Base zu wirken, hebt es von anderen ähnlichen Verbindungen ab .
Eigenschaften
CAS-Nummer |
94087-04-4 |
|---|---|
Molekularformel |
C18H35N2NaO4 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
sodium;2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1 |
InChI-Schlüssel |
ONCSWUZFPLDPTJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


